N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid BES (N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) is a useful secondary standard biochemical buffer. Useful pH range for BES is 6.4 to 7.8. It is useful for diagnostic assay manufacturing industry. BES, a sulfonic acid-containing cross-linking agent, induces cross-linking between sulfonated polyimide chains in sulfonated polyimide membranes.
2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid is a Good's buffer substance, pKa = 7.15 at 20 ℃. It is a BES and an amino sulfonic acid. It is a conjugate acid of a 2-[bis(2-hydroxyethyl)amino]ethanesulfonate. It is a tautomer of a 2-[bis(2-hydroxyethyl)ammonio]ethanesulfonate.
Brand Name: Vulcanchem
CAS No.: 10191-18-1
VCID: VC21215507
InChI: InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)
SMILES: C(CO)N(CCO)CCS(=O)(=O)O
Molecular Formula: C6H15NO5S
Molecular Weight: 213.25 g/mol

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

CAS No.: 10191-18-1

Cat. No.: VC21215507

Molecular Formula: C6H15NO5S

Molecular Weight: 213.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid - 10191-18-1

Specification

Description BES (N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) is a useful secondary standard biochemical buffer. Useful pH range for BES is 6.4 to 7.8. It is useful for diagnostic assay manufacturing industry. BES, a sulfonic acid-containing cross-linking agent, induces cross-linking between sulfonated polyimide chains in sulfonated polyimide membranes.
2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid is a Good's buffer substance, pKa = 7.15 at 20 ℃. It is a BES and an amino sulfonic acid. It is a conjugate acid of a 2-[bis(2-hydroxyethyl)amino]ethanesulfonate. It is a tautomer of a 2-[bis(2-hydroxyethyl)ammonio]ethanesulfonate.
CAS No. 10191-18-1
Molecular Formula C6H15NO5S
Molecular Weight 213.25 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid
Standard InChI InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)
Standard InChI Key AJTVSSFTXWNIRG-UHFFFAOYSA-N
SMILES C(CO)N(CCO)CCS(=O)(=O)O
Canonical SMILES C(CO)[NH+](CCO)CCS(=O)(=O)[O-]

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